Phthalimide dioxime
Overview
Description
Phthalimide dioxime is an organic compound derived from phthalimide, characterized by the presence of two oxime functional groups. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalimide dioxime can be synthesized through the reaction of phthalimide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dioxime derivative. The general reaction scheme is as follows:
Phthalimide+2NH2OH⋅HCl+2NaOH→Phthalimide dioxime+2NaCl+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous processes where phthalimide and hydroxylamine are fed into a reactor under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Phthalimide dioxime undergoes various chemical reactions, including:
Oxidation: The oxime groups can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime groups can yield amine derivatives.
Substitution: The oxime groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phthalimide derivatives.
Scientific Research Applications
Phthalimide dioxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Phthalimide derivatives are explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phthalimide dioxime involves its interaction with specific molecular targets and pathways. The oxime groups can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular pathways.
Comparison with Similar Compounds
Phthalimide dioxime can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the oxime groups.
Naphthalimide: A structurally related compound with a naphthalene ring instead of a benzene ring.
Isoindoline derivatives: Compounds with similar core structures but different functional groups.
Uniqueness: this compound’s unique feature is the presence of two oxime groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-10-7-5-3-1-2-4-6(5)8(9-7)11-13/h1-4,9-10,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQSLQCOFYMKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)N=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963833 | |
Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-70-2 | |
Record name | NSC94334 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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